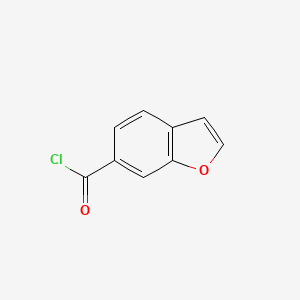

Benzofuran-6-carbonyl chloride

Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical Synthesis

The benzofuran scaffold is a privileged structural motif found in numerous biologically active compounds and advanced materials. nih.govorgsyn.org This has driven significant interest in the synthesis of its derivatives. In medicinal chemistry, benzofuran derivatives are recognized for a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties. nih.govnih.govrsc.org They are key components in the structural framework of many medicinally important compounds and have been investigated for the treatment of diseases like diabetes, HIV, tuberculosis, and Alzheimer's disease. nih.gov

Beyond pharmaceuticals, benzofuran derivatives are crucial in materials science. They serve as essential building blocks for the creation of various polymers, such as polyamides, polyarylates, and polyesters. nih.gov Furthermore, their applications extend to the synthesis of industrial dyes and materials for organic electronics, including dye-sensitized solar cells. nih.gov The development of innovative and efficient synthetic routes, often employing transition-metal catalysis (using metals like palladium, copper, rhodium, and gold), continues to expand the accessible chemical space of functionalized benzofurans, enabling the creation of novel compounds with tailored properties. bohrium.comacs.org The versatility of the benzofuran ring allows for its incorporation into complex molecular architectures, making it a cornerstone of modern synthetic chemistry. rsc.org

Role of Benzofuran-6-carbonyl chloride as a Key Synthetic Intermediate

This compound is a specific derivative of benzofuran that serves as a crucial intermediate in organic synthesis. evitachem.com As an acyl chloride, it is characterized by a highly reactive carbonyl chloride group attached to the 6-position of the benzofuran ring. evitachem.comcymitquimica.com This high reactivity makes it an excellent acylating agent, enabling the introduction of the benzofuran-6-carbonyl moiety into various molecules through reactions with nucleophiles like alcohols, amines, and arenes.

The primary role of this compound is as a building block for the synthesis of more complex, often biologically active, molecules. A notable application is in the synthesis of the pharmaceutical drug Lifitegrast, where it is a key reactant. google.comtdcommons.org The synthesis involves the condensation of this compound with another complex intermediate. google.com Typically, the compound itself is synthesized from Benzofuran-6-carboxylic acid via a chlorination process, often using reagents like thionyl chloride or oxalyl chloride. evitachem.comtdcommons.org Its utility as an intermediate highlights the importance of functionalized heterocyclic compounds in constructing targeted molecular frameworks for specific applications in medicinal chemistry and drug discovery. mdpi.com

Properties of this compound

| Property | Value |

| IUPAC Name | 1-benzofuran-6-carbonyl chloride nih.gov |

| Molecular Formula | C₉H₅ClO₂ nih.gov |

| Molecular Weight | 180.59 g/mol nih.gov |

| CAS Number | 1156547-55-5 nih.gov |

| Canonical SMILES | C1=CC(=CC2=C1C=CO2)C(=O)Cl nih.gov |

| InChI Key | WKKRNEZSTQGXHO-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

CAS No. |

1156547-55-5 |

|---|---|

Molecular Formula |

C9H5ClO2 |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

1-benzofuran-6-carbonyl chloride |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H |

InChI Key |

WKKRNEZSTQGXHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Benzofuran 6 Carbonyl Chloride and Its Precursors

Classical and Modern Approaches to the Benzofuran (B130515) Core

The construction of the benzofuran scaffold is a pivotal step in the synthesis of benzofuran-6-carbonyl chloride. Over the years, numerous synthetic methodologies have been developed, which can be broadly categorized into intramolecular cyclization strategies and intermolecular annulation protocols. These methods offer versatile routes to a wide array of substituted benzofurans, starting from readily available materials.

Intramolecular Cyclization Strategies for Benzofuran Ring Formation

Intramolecular cyclization represents a powerful and widely utilized approach for the synthesis of the benzofuran ring system. These strategies typically involve the formation of a key C-O or C-C bond from a suitably substituted benzene (B151609) derivative, leading to the fused furan (B31954) ring.

One of the classical methods involves the acid-catalyzed cyclization of α-aryloxyketones. This approach, while traditional, remains relevant for the synthesis of certain benzofuran derivatives. A more modern and versatile strategy is the palladium-catalyzed intramolecular C-H functionalization. For instance, the reaction of phenols with bromoalkynes generates (Z)-2-bromovinyl phenyl ethers, which can then undergo intramolecular cyclization to afford 2-substituted benzofurans.

Another significant intramolecular approach is the transition-metal-catalyzed cyclization of o-alkynylphenols. Catalysts based on palladium, copper, and gold have been effectively employed for this transformation. For example, a palladium-copper-based catalytic system can be used in a Sonogashira coupling reaction between terminal alkynes and iodophenols, which upon intramolecular cyclization, yields benzofuran derivatives. acs.orgthieme-connect.com Similarly, rhodium-catalyzed C-H directing group migration between 1,3-diynes and N-benzoxyacetamide has been reported for the synthesis of the benzofuran ring. acs.org

Radical-induced cyclization also provides a viable route to the benzofuran core. This method often involves the generation of a radical species that subsequently undergoes a 5-exo-trig ring closure to form the furan ring. researchgate.net

| Cyclization Strategy | Key Precursor | Catalyst/Reagent | Product | Reference |

| Palladium-catalyzed C-H functionalization | Phenols and bromoalkynes | Palladium acetate | 2-Substituted benzofurans | oregonstate.edu |

| Sonogashira coupling/cyclization | Terminal alkynes and iodophenols | (PPh3)PdCl2/CuI | Benzofuran derivatives | acs.orgthieme-connect.com |

| Rhodium-catalyzed C-H migration | 1,3-diynes and N-benzoxyacetamide | Rhodium catalyst | Benzofuran ring | acs.org |

| Radical-induced cyclization | Phenyl carbamate (B1207046) derivatives | Radical initiator | Highly substituted benzofurans | researchgate.nethw.ac.uk |

Intermolecular Annulation Protocols for Benzofuran Synthesis

Intermolecular annulation protocols involve the construction of the benzofuran ring from two or more separate molecular entities. These methods are particularly useful for accessing highly substituted benzofurans that may be difficult to prepare via intramolecular routes.

A prominent example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.orgnih.gov This approach allows for the direct formation of the benzofuran ring by creating both a C-C and a C-O bond in a single operation. Various phenols and internal diarylalkynes have been successfully employed in this reaction. rsc.org

Another intermolecular strategy involves the reaction of o-halophenols with terminal alkynes, often catalyzed by a combination of palladium and copper catalysts, in a process that combines a Sonogashira coupling with a subsequent cyclization. Furthermore, a one-pot synthesis of benzofurans has been developed from acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst. oregonstate.edu

| Annulation Strategy | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Copper-mediated oxidative annulation | Phenols | Unactivated internal alkynes | Copper catalyst | Benzofuran derivatives | rsc.orgnih.gov |

| Palladium/Copper-catalyzed coupling/cyclization | o-Halophenols | Terminal alkynes | Palladium and Copper catalysts | 2-Substituted benzofurans | oregonstate.edu |

| One-pot synthesis | Acyl chlorides | Phosphorus ylides and o-iodophenols | Copper catalyst | Functionalized benzofurans | oregonstate.edu |

Regioselective Functionalization for Carbonyl Chloride Introduction at the C-6 Position

Once the benzofuran core is established, the next critical step is the regioselective introduction of a functional group at the C-6 position, which can then be converted to the desired carbonyl chloride. This requires precise control over the reactivity of the benzofuran ring.

Directed Ortho-Metallation and Related Transformations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. osaka-u.ac.jpgoogle.com In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. This generates a lithiated intermediate that can be trapped with various electrophiles.

While direct C-6 lithiation of an unsubstituted benzofuran is challenging due to the higher acidity of the C-2 proton, the DoM strategy can be employed by introducing a suitable DMG on the benzene ring of the benzofuran scaffold. For example, a carbamate group can act as a powerful DMG. researchgate.nethw.ac.uk By strategically placing a carbamate group, it is possible to direct metalation to the C-6 position. Subsequent reaction with an appropriate electrophile, such as carbon dioxide, would introduce a carboxylic acid group at the C-6 position, which can then be converted to the carbonyl chloride.

Conversion of Carboxylic Acids or Derivatives to Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The most common and effective reagent for this conversion is thionyl chloride (SOCl₂). acs.orgorganic-chemistry.orgthieme.de The reaction of benzofuran-6-carboxylic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), proceeds smoothly to afford this compound. rsc.org

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. acs.orgthieme.de

Other reagents that can be used for this transformation include oxalyl chloride and phosphorus pentachloride. rsc.org

| Reaction | Starting Material | Reagent | Product | Key Features | Reference |

| Acyl Chloride Formation | Benzofuran-6-carboxylic acid | Thionyl chloride (SOCl₂) | This compound | High yield, gaseous byproducts | acs.orgorganic-chemistry.orgthieme.de |

| Acyl Chloride Formation | Benzofuran-6-carboxylic acid | Oxalyl chloride ((COCl)₂) | This compound | Mild conditions, gaseous byproducts | rsc.org |

| Acyl Chloride Formation | Benzofuran-6-carboxylic acid | Phosphorus pentachloride (PCl₅) | This compound | Solid reagent, produces POCl₃ | organic-chemistry.org |

Catalytic and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This trend is also evident in the synthesis of benzofuran derivatives.

The use of transition-metal catalysis, particularly with earth-abundant metals like nickel and iron, is gaining prominence. chemistryviews.org Nickel-catalyzed intramolecular nucleophilic addition reactions have been developed for the formation of benzofuran derivatives. chemistryviews.org Iron-catalyzed intramolecular cyclization of electron-rich-aryl ketones also provides a route to the benzofuran ring.

Furthermore, efforts are being made to develop catalytic systems that can be recycled and reused. For example, palladium on carbon (Pd/C) has been used as a recyclable catalyst for the synthesis of benzofuran derivatives from substituted allyl-phenols. This heterogeneous catalyst is stable in air, easily removed by filtration, and relatively low-cost.

Recent research has also focused on developing low-carbon footprint syntheses for key intermediates like benzofuran-6-carboxylic acid. A transition-metal-free, three-step protocol has been reported that avoids the use of cryogenic temperatures and results in a smaller carbon footprint compared to existing routes. acs.orgchemistryviews.org

| Sustainable Approach | Key Feature | Catalyst/Reagent | Substrate | Product | Reference |

| Recyclable Catalysis | Heterogeneous catalyst | Palladium on carbon (Pd/C) | Substituted allyl-phenols | Benzofuran derivatives | |

| Earth-Abundant Metal Catalysis | Use of non-precious metal | Nickel catalyst | Aryl halides and aryl ketones | Benzofuran derivatives | chemistryviews.org |

| One-Pot Synthesis | Reduced workup and waste | Pd-dihydroxyterphenylphosphine | 2-Chlorophenols and alkynes | Disubstituted benzofurans | oregonstate.edu |

| Low-Carbon Footprint | Transition-metal-free | General reagents | Readily available starting materials | Benzofuran-6-carboxylic acid | acs.orgchemistryviews.org |

Transition Metal-Catalyzed Coupling Reactions in Benzofuran Synthesis

The construction of the benzofuran nucleus is frequently accomplished through transition metal-catalyzed reactions, which are valued for their efficiency and broad applicability acs.orgelsevier.com. Catalysts based on palladium, copper, nickel, and ruthenium are widely employed to construct the key C-C and C-O bonds of the benzofuran scaffold acs.orgorganic-chemistry.orgnih.gov.

Palladium-catalyzed reactions are particularly prominent in benzofuran synthesis nih.gov. The Sonogashira cross-coupling reaction, which typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of this approach acs.org. In the context of benzofuran synthesis, this reaction is often performed between an o-iodophenol and a terminal alkyne, catalyzed by a combination of palladium and a copper co-catalyst acs.orgresearchgate.net. The resulting 2-(1-alkynyl)phenol intermediate then undergoes intramolecular cyclization to form the benzofuran ring acs.org. Variations of this method, such as the coupling of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization, have also been developed organic-chemistry.org. Another significant palladium-catalyzed method is the Heck reaction, which can be used to form the benzofuran ring through intramolecular cyclization acs.org. For instance, the synthesis of benzofuran-6-carboxylic acid has been achieved via the palladium-catalyzed carbonylation of benzofuran-6-OTf or its corresponding bromide derivative acs.org.

Copper-based catalysts are also integral, often used as co-catalysts in Sonogashira reactions but also in standalone applications acs.orgresearchgate.net. Nickel and Ruthenium catalysts offer alternative pathways. Nickel catalysis can facilitate the intramolecular nucleophilic addition of aryl halides to ketones to yield benzofuran derivatives organic-chemistry.org. Ruthenium catalysts have been effectively used for the cycloisomerization of specific alcohol precursors into the benzofuran structure organic-chemistry.orgnih.gov.

| Reaction Type | Catalyst System | Reactants | Key Features |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols and Terminal Alkynes | Forms a 2-(1-alkynyl)phenol intermediate which then undergoes intramolecular cyclization. A common and versatile method for substituted benzofurans. acs.org |

| Heck Coupling (Intramolecular) | Pd(OAc)₂ | o-Iodoaryl Vinyl Ethers | Regiospecific formation of 2-substituted-3-functionalized benzofurans. acs.org |

| Carbonylation | Pd(OAc)₂ | Benzofuran-6-OTf or Benzofuran-6-Br and CO | A direct method to introduce a carbonyl group at the 6-position, leading to precursors for benzofuran-6-carboxylic acid. acs.org |

| Nucleophilic Addition | Nickel-based catalyst | Aryl Halides and Aryl Ketones | Intramolecular reaction forming the furan ring. Tolerates various functional groups. organic-chemistry.org |

| Cycloisomerization | Ruthenium-based catalyst | Benzannulated homo- and bis-homopropargylic alcohols | Chemo- and regioselective cyclization to form the benzofuran ring. organic-chemistry.org |

Metal-Free and Solvent-Free Methodologies for Benzofuran Core Construction

In response to the growing demand for more sustainable and environmentally friendly chemical processes, significant research has been directed toward the development of metal-free and solvent-free synthetic routes for constructing the benzofuran core acs.orgmdpi.com. These methods circumvent the need for potentially toxic and expensive transition metal catalysts and aim to reduce solvent waste acs.org.

A notable metal-free approach involves the use of hypervalent iodine reagents. For example, the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans can be effectively mediated by stoichiometric amounts of (diacetoxyiodo)benzene in acetonitrile organic-chemistry.org. An even more efficient catalytic version of this reaction uses 10 mol% of (diacetoxyiodo)benzene as a catalyst in the presence of a co-oxidant like m-chloroperbenzoic acid, providing good to excellent yields of the desired benzofuran products organic-chemistry.org.

Researchers have also developed a scalable, three-step synthesis for benzofuran-6-carboxylic acid that completely avoids transition metals and cryogenic conditions acs.org. This process begins with the alkylation of a phenolic hydroxyl group using sodium chloroacetate. The subsequent key step involves treating the intermediate with acetic anhydride and sodium acetate in acetic acid, which facilitates the cyclization to form the benzofuran ring structure acs.org. This method highlights a move towards more sustainable protocols by utilizing common and less hazardous reagents acs.orgacs.org.

| Methodology | Key Reagents | Reactants | Key Features |

|---|---|---|---|

| Hypervalent Iodine-Mediated Cyclization | (Diacetoxyiodo)benzene [PhI(OAc)₂] | ortho-Hydroxystilbenes | A convenient metal-free oxidative cyclization. Can be performed stoichiometrically or catalytically with a co-oxidant. organic-chemistry.org |

| Base-Catalyzed Cyclization | Acetic Anhydride, Sodium Acetate | Phenolic derivative from reaction with Sodium Chloroacetate | A three-step, transition-metal-free protocol developed for the synthesis of benzofuran-6-carboxylic acid, suitable for large-scale production. acs.org |

Reactivity and Mechanistic Investigations of Benzofuran 6 Carbonyl Chloride

Electrophilic and Nucleophilic Reactivity at the Carbonyl Chloride Moiety

The carbonyl chloride group is an acyl halide, which is among the most reactive of the carboxylic acid derivatives. libretexts.org The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for attack by a wide range of nucleophiles.

The primary mechanism for reactions at this site is nucleophilic acyl substitution . masterorganicchemistry.comlibretexts.org This process typically involves a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org In the second step, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group. libretexts.org

Common nucleophilic substitution reactions involving benzofuran-6-carbonyl chloride include:

Amidation: Reaction with primary or secondary amines yields the corresponding benzofuran-6-carboxamides. This reaction is typically rapid and is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. youtube.comyoutube.com The synthesis of complex benzofuran-2-carboxamide (B1298429) derivatives often starts from the corresponding carbonyl chloride, highlighting the efficiency of this transformation. nih.govchemrxiv.org

Esterification: Alcohols react with this compound to form benzofuran-6-carboxylates (esters). Similar to amidation, a base is usually added to scavenge the generated HCl.

Friedel-Crafts Acylation: this compound can act as an acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the benzofuran-6-carbonyl group onto another aromatic ring.

The reactivity of the carbonyl chloride is generally so high that these reactions proceed under mild conditions with a broad scope of nucleophiles.

| Nucleophile (Nu-H) | Product Class | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | N-substituted Benzofuran-6-carboxamide | Inert solvent, often with a non-nucleophilic base (e.g., triethylamine) |

| Secondary Amine (R₂NH) | N,N-disubstituted Benzofuran-6-carboxamide | Inert solvent, often with a non-nucleophilic base (e.g., triethylamine) |

| Alcohol (R-OH) | Benzofuran-6-carboxylate (Ester) | Inert solvent, often with a non-nucleophilic base (e.g., pyridine) |

| Water (H₂O) | Benzofuran-6-carboxylic acid | Hydrolysis, often rapid even with atmospheric moisture |

| Carboxylate (RCOO⁻) | Acid Anhydride | Anhydrous conditions |

Reactions Involving the Benzofuran (B130515) Ring System

The benzofuran ring itself is an aromatic system and can undergo reactions characteristic of such structures, most notably electrophilic aromatic substitution. researchgate.net The reactivity of the ring is influenced by the presence of the carbonyl chloride group.

Electrophilic Aromatic Substitution on the Benzofuran Core

The carbonyl chloride group is a deactivating, meta-directing substituent for electrophilic aromatic substitution (EAS) on the benzene (B151609) portion of the benzofuran ring. masterorganicchemistry.comlibretexts.org This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less nucleophilic and thus slower to react with electrophiles compared to unsubstituted benzene. masterorganicchemistry.comlibretexts.org

The benzofuran system has two rings available for substitution: the benzene ring and the furan (B31954) ring. The furan ring is generally more electron-rich and more reactive towards electrophiles than the benzene ring. researchgate.net However, the deactivating effect of the C-6 carbonyl chloride group will reduce the reactivity of the entire fused-ring system. Electrophilic attack on benzofuran itself typically occurs preferentially at the C2 position, followed by the C3 position. semanticscholar.org

For this compound, predicting the precise site of substitution is complex:

Attack on the Benzene Ring: The carbonyl group at C-6 will direct incoming electrophiles primarily to the C-5 and C-7 positions (meta to the deactivating group). libretexts.org

Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions, though harsher conditions may be required compared to activated benzofuran derivatives. researchgate.netresearchgate.net For instance, the Friedel–Crafts acylation of some benzofuran derivatives requires a Lewis acid like SnCl₄. researchgate.net

| Reaction | Electrophile (E⁺) | Predicted Major Substitution Positions | Rationale |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | C2, C3, C5, C7 | Competition between inherent furan ring reactivity and meta-direction on the benzene ring. |

| Nitration | NO₂⁺ | C5, C7 | Strongly deactivating conditions may favor substitution on the benzene ring meta to the -COCl group. |

| Friedel-Crafts Acylation | R-C=O⁺ | C5, C7 | Requires strong Lewis acid; deactivation of the ring makes this reaction challenging. |

Cycloaddition and Rearrangement Reactions

The furan moiety of the benzofuran system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as either a diene or a dienophile. researchgate.netacs.org The double bond between C-2 and C-3 is the most common site for such reactions. researchgate.net

Diels-Alder Reactions: Benzofurans can act as dienophiles, reacting with dienes across the C2-C3 double bond. acs.org The presence of an electron-withdrawing group, such as the carbonyl chloride, can enhance the dienophilic character of the benzofuran system. conicet.gov.ar Conversely, the benzofuran ring can also act as the diene component, although this often requires activation or specific reaction conditions. acs.org For example, nitrobenzofurans have been studied as dienophiles in polar thermal Diels-Alder reactions. conicet.gov.ar

[3+2] Cycloadditions: Benzofuran derivatives are known to participate in [3+2] cycloaddition reactions with dipoles like azomethine ylides to form complex spiro-pyrrolidine structures. mdpi.com

Photochemical Cycloadditions: Photochemical reactions, such as [2+2] cycloadditions, can occur at the C2-C3 double bond of the benzofuran ring. Photooxygenation of 2,3-dimethylbenzo[b]furan, for instance, produces a dioxetane intermediate. researchgate.net

Rearrangement reactions of the core benzofuran structure are less common but can be induced under specific conditions, such as through acid catalysis or photochemical stimulation. organic-chemistry.org

Elucidation of Reaction Mechanisms

Understanding the precise pathways of these reactions requires a combination of computational modeling and experimental verification to identify transient species.

Computational Studies of Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity and reaction mechanisms of heterocyclic compounds like benzofuran. aip.orgresearchgate.net Such studies can provide valuable insights into:

Electron Distribution and Reactivity Indices: DFT calculations can map the molecular electrostatic potential and calculate Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. semanticscholar.org These calculations consistently show that the C2 position of benzofuran is the most reactive site for electrophilic substitution. semanticscholar.org

Transition State Analysis: Computational modeling can determine the geometries and energies of transition states for various reaction pathways, such as electrophilic substitution or cycloaddition. rsc.org This allows for the prediction of reaction kinetics and the most favorable mechanistic routes. For example, DFT methods have been used to rationalize the regioselectivity observed in Diels-Alder reactions of furan derivatives. researchgate.net

Solvent Effects: The influence of different solvents on reaction pathways and stability of intermediates can be modeled, providing a more accurate picture of the reaction mechanism under real-world experimental conditions. aip.orgresearchgate.net

Experimental Probes for Mechanistic Intermediates

While computational studies provide a theoretical framework, experimental evidence is crucial for confirming mechanistic hypotheses. Techniques used to probe reaction intermediates in reactions involving benzofurans include:

Spectroscopic Analysis: Low-temperature NMR spectroscopy can sometimes be used to observe and characterize otherwise unstable intermediates, such as the Wheland intermediate (a sigma complex) in electrophilic aromatic substitution.

Intermediate Trapping: A reactive species can be "trapped" by adding a specific reagent that reacts with it to form a stable, characterizable product. This provides indirect but strong evidence for the existence of the transient intermediate.

Kinetic Isotope Effect Studies: By replacing an atom at a reactive site with a heavier isotope (e.g., hydrogen with deuterium), chemists can measure changes in the reaction rate. This data provides information about the rate-determining step of the reaction and the nature of the transition state.

For nucleophilic acyl substitution at the carbonyl chloride, the tetrahedral intermediate is generally too transient to be observed directly under normal conditions, but its existence is a cornerstone of mechanistic organic chemistry, supported by extensive kinetic and stereochemical studies on related systems.

Derivatization Strategies Utilizing Benzofuran 6 Carbonyl Chloride

Synthesis of Benzofuran-6-carboxylates and -carboxamides

The most direct derivatization of benzofuran-6-carbonyl chloride involves its reaction with nucleophiles such as alcohols and amines to form the corresponding esters (carboxylates) and amides (carboxamides). These reactions are fundamental in organic synthesis and provide a straightforward method to incorporate the benzofuran-6-carbonyl moiety into larger molecules.

The general reaction for the formation of benzofuran-6-carboxylates involves treating the carbonyl chloride with an alcohol (R-OH), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.

Similarly, benzofuran-6-carboxamides are synthesized by reacting the carbonyl chloride with a primary or secondary amine (R-NH₂ or R₂NH). This amidation reaction is often rapid and high-yielding. A prominent example of this strategy is its application in the synthesis of the pharmaceutical drug Lifitegrast. nih.gov Lifitegrast is an antagonist of the lymphocyte function-associated antigen-1 (LFA-1) used for the treatment of dry eye disease. nih.govtdcommons.org In the synthesis of Lifitegrast, a key step involves the formation of an amide bond where the benzofuran-6-carbonyl group is attached to a complex tetrahydroisoquinoline core. tdcommons.orgresearchgate.net Although many synthetic routes start from benzofuran-6-carboxylic acid and use peptide coupling agents like HATU, these routes proceed via an activated ester intermediate that mimics the reactivity of the carbonyl chloride. tdcommons.org The direct use of this compound with the appropriate amine fragment represents a classic and efficient approach to forging this critical amide linkage.

| Reactant 1 | Reactant 2 | Product Type | Example Application |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Benzofuran-6-carboxylate (Ester) | General synthesis of ester derivatives |

| This compound | Amine (RNH₂) | Benzofuran-6-carboxamide (Amide) | Synthesis of Lifitegrast and related structures tdcommons.orgresearchgate.net |

Formation of Benzofuran-6-yl Ketones and Aldehydes via Acylation Reactions

The electrophilic nature of this compound makes it an excellent reagent for Friedel-Crafts acylation reactions. rsc.orglibretexts.org This reaction allows for the formation of a new carbon-carbon bond, attaching the benzofuran-6-carbonyl group to an aromatic ring to produce benzofuran-6-yl ketones. nih.gov The reaction is typically carried out by treating an aromatic substrate (e.g., benzene (B151609), toluene) with this compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The resulting aryl benzofuran-6-yl ketones can serve as intermediates for further synthetic transformations.

In addition to forming ketones, this compound can be converted to the corresponding aldehyde, benzofuran-6-carbaldehyde. This transformation is a reduction reaction that must be carefully controlled to prevent over-reduction to the primary alcohol. Classic methods for this conversion include the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride using a poisoned palladium catalyst (e.g., palladium on barium sulfate). wikipedia.org Alternatively, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the acyl chloride to the aldehyde. wikipedia.org

| Starting Material | Reaction Type | Key Reagents | Product Type |

|---|---|---|---|

| This compound | Friedel-Crafts Acylation | Arene (e.g., Benzene), AlCl₃ | Aryl(benzofuran-6-yl)methanone (Ketone) |

| This compound | Partial Reduction | H₂, Pd/BaSO₄ (Rosenmund) or DIBAL-H | Benzofuran-6-carbaldehyde (Aldehyde) |

Construction of Fused and Spirocyclic Systems

While the direct use of this compound to form complex ring systems in a single step is uncommon, its derivatives are valuable precursors for constructing intricate fused and spirocyclic molecular frameworks. The carbonyl group, once installed via the strategies mentioned above (e.g., as part of a ketone or amide), can participate in a variety of intramolecular cyclization reactions. These subsequent reactions can lead to the formation of new rings fused to the benzofuran (B130515) core or spirocyclic systems centered at a position on or adjacent to the benzofuran nucleus.

For example, a ketone derivative could undergo an intramolecular aldol (B89426) condensation or a similar carbon-carbon bond-forming reaction to build a new carbocyclic or heterocyclic ring. Research has demonstrated the synthesis of structurally diverse benzofuran-fused azocine (B12641756) (eight-membered ring) derivatives and spiro-cyclopentanone benzofurans through sequential catalytic reactions. Although these examples may start from different benzofuran precursors, they highlight the synthetic potential of the benzofuran scaffold to be elaborated into complex, three-dimensional structures. Such strategies underscore the importance of installing a carbonyl handle, a transformation readily achieved using this compound, as a key step toward accessing these advanced molecular architectures.

Applications as Building Blocks for Complex Molecular Architectures

The utility of this compound as a building block is best exemplified by its role in the synthesis of complex and biologically active molecules. As previously noted, its application in the synthesis of Lifitegrast is a testament to its importance in medicinal chemistry. nih.govresearchgate.net The benzofuran-6-carbonyl unit is a critical component of the final drug structure, responsible for key interactions with its biological target. nih.gov The synthesis of Lifitegrast involves coupling the benzofuran moiety to a substituted tetrahydroisoquinoline, which is then linked to a modified phenylalanine derivative, resulting in a large, stereochemically complex molecule. tdcommons.org

The reactivity of the carbonyl chloride allows for the reliable and efficient incorporation of the benzofuran-6-yl group, providing a robust foundation upon which the rest of the molecular architecture can be assembled. This modular approach is highly valuable in the synthesis of drug candidates and other functional organic molecules. The ability to readily form stable amide and ester linkages, or to create carbon-carbon bonds through acylation, establishes this compound as a pivotal intermediate for accessing complex molecular targets that feature the privileged benzofuran scaffold.

Computational and Theoretical Chemistry Studies of Benzofuran 6 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods are used to determine the distribution of electrons and to quantify reactivity, providing a microscopic view of a molecule's chemical nature.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two primary ab-initio quantum mechanical methods used to investigate the electronic structure of molecules. austinpublishinggroup.com DFT methods, particularly those using hybrid functionals like B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular geometries, electronic properties, and vibrational frequencies. austinpublishinggroup.comsemanticscholar.org The HF method, while foundational, is typically less accurate than DFT for many molecular properties because it does not account for electron correlation to the same extent.

A comparative DFT and HF study on a molecule like Benzofuran-6-carbonyl chloride would involve optimizing its geometry to find the most stable arrangement of atoms. Following optimization, various electronic properties would be calculated. Studies on similar molecules, such as benzofused thieno[3,2-b]furans, have shown that both DFT and HF methods can provide qualitatively and quantitatively similar descriptions of chemical reactivity. semanticscholar.org For this compound, these calculations would establish the foundational data needed for more detailed analyses like FMO and MEP.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com A small HOMO-LUMO gap indicates that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

For this compound, the HOMO is expected to be located primarily on the electron-rich benzofuran (B130515) ring system, while the LUMO would likely be centered around the electron-withdrawing carbonyl chloride group. This distribution would suggest that the benzofuran ring is the primary site for electrophilic attack, and the carbonyl carbon is the primary site for nucleophilic attack.

Table 1: Exemplary Frontier Molecular Orbital Data for a Related Benzofuran Derivative This table presents typical data obtained for a related benzofuran compound to illustrate the outputs of FMO analysis. The values are not specific to this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.8416 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.7257 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.1159 | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum.

Red/Yellow: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often located around hydrogen atoms or electron-poor centers.

Green: Represents areas of neutral or near-zero potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the furan (B31954) oxygen atom, highlighting these as sites for electrophilic interaction. Conversely, a strong positive potential (blue) would be expected around the highly electrophilic carbonyl carbon, marking it as the primary site for nucleophilic attack. researchgate.net

The condensed Fukui function is calculated for each atom in the molecule.

f+ : Predicts reactivity towards a nucleophilic attack (the site most likely to accept an electron).

f- : Predicts reactivity towards an electrophilic attack (the site most likely to donate an electron).

f0 : Predicts reactivity towards a radical attack.

In this compound, calculations would be expected to show a high f+ value on the carbonyl carbon, confirming its electrophilicity. The highest f- values would likely be distributed among the carbon atoms of the benzofuran ring, indicating their susceptibility to electrophilic substitution. semanticscholar.org Such analysis provides a more nuanced view of reactivity than MEP or FMO analysis alone. researchgate.net

Theoretical Prediction of Vibrational and Electronic Transitions

Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. Theoretical vibrational analysis involves calculating the frequencies and intensities of the normal modes of vibration. By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups. semanticscholar.org For this compound, a key vibrational mode would be the C=O stretch of the carbonyl chloride group, which is expected to appear at a characteristic high frequency in the infrared spectrum. rsc.org

Theoretical electronic spectra are calculated using methods like Time-Dependent DFT (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* or n → π* transitions. semanticscholar.org For an aromatic system like benzofuran, these calculations can help interpret the UV-Visible spectrum and understand the electronic structure of the excited states.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the carbonyl group to the benzofuran ring.

Theoretical calculations can be performed to map the potential energy surface as a function of the dihedral angle of this bond. rsc.org This analysis reveals the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. It is expected that the planar conformations, where the carbonyl group is coplanar with the benzofuran ring, would be the most stable due to conjugation effects. rsc.org Molecular dynamics simulations could further be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions in different environments.

Advanced Applications of Benzofuran 6 Carbonyl Chloride and Its Derivatives in Non Medicinal Fields

Contributions to Agrochemical Research and Development

The benzofuran (B130515) nucleus is a well-established scaffold in the design of biologically active compounds, including those for agricultural applications. Benzofuran-6-carbonyl chloride is a valuable intermediate in the synthesis of novel agrochemicals due to the carbonyl chloride group's ability to readily react with nucleophiles to form stable amides, esters, and ketones. This facilitates the creation of large libraries of derivative compounds for screening and development.

Research has demonstrated that various benzofuran derivatives exhibit potent fungicidal, insecticidal, and antimicrobial properties. bohrium.comnih.govacs.orgdntb.gov.ua For instance, certain benzofuran carboxamide derivatives have been investigated as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical class of fungicides used to control a broad spectrum of plant pathogens. nih.gov The synthesis of these carboxamides often involves the reaction of a benzofuran carbonyl chloride with an appropriate amine.

Furthermore, several carbamate (B1207046) insecticides, including commercially significant products like carbofuran, benfuracarb, carbosulfan, and furathiocarb, are based on a 2,3-dihydro-2,2-dimethylbenzofuran (B1214742) structure. google.com While not directly synthesized from the 6-carbonyl chloride isomer, their efficacy underscores the utility of the benzofuran core in crop protection. Natural benzofuran compounds have also been identified as insect antifeedants, providing a basis for developing new pest control agents. pharmaffiliates.com The versatility of benzofuran carbonyl chloride as a reagent allows researchers to systematically modify the core structure to optimize efficacy, spectrum of activity, and environmental profile, thus contributing significantly to the ongoing development of new agricultural products. mdpi.com

| Agrochemical Class | Benzofuran Derivative Type | Mode of Action/Use | Relevant Compounds/Research Area |

| Fungicides | Benzofuran Carboxamides | Succinate Dehydrogenase Inhibition (SDHI) | Control of plant pathogenic fungi nih.gov |

| Insecticides | Carbamates | Acetylcholinesterase Inhibition | Carbofuran, Benfuracarb, Carbosulfan google.com |

| Antifeedants | Natural Benzofurans | Pest feeding deterrence | Euparin, Methyleuparin pharmaffiliates.com |

| General Antimicrobials | Various Derivatives | Broad-spectrum activity | Control of bacterial and fungal pathogens nih.gov |

Application in Advanced Materials Science

The unique photophysical and electronic properties of the benzofuran ring system have made its derivatives highly valuable in the field of materials science. These compounds are integral to the development of fluorescent materials, optical sensors, and organic electronics.

Development of Fluorescent Probes and Optical Materials

Benzofuran derivatives are recognized for their fluorescent properties, with many exhibiting strong emission in the blue region of the visible spectrum. acs.orgmdpi.com This characteristic makes them ideal candidates for use as fluorescent probes and optical sensors. By modifying the substituents on the benzofuran ring, researchers can fine-tune the absorption and emission wavelengths, quantum yields, and sensitivity to specific analytes. mdpi.comnih.gov

These tailored molecules have been successfully employed as chemosensors for the detection of metal ions, such as iron (Fe³⁺). chemisgroup.usresearchgate.net The interaction between the benzofuran derivative and the metal ion can lead to a detectable change in fluorescence intensity (quenching or enhancement), allowing for sensitive and selective detection. chemisgroup.us The development of such sensors is crucial for environmental monitoring and industrial process control. The inherent fluorescence and thermal stability of the benzofuran scaffold make it a robust platform for creating advanced optical materials. nih.gov

| Derivative Type | Optical Property | Application | Key Finding |

| Carbomethoxy-substituted Benzofurans | Intense Blue Fluorescence | Emitters in Optical Devices | Substituents on the furan (B31954) ring significantly influence quantum yield. mdpi.com |

| Benzofuran-based Dyes (BFK) | Large Stokes Shift | Fiber Optic Sensors (Fe³⁺) | Forms a non-fluorescent complex with Fe³⁺, enabling selective quenching. chemisgroup.us |

| Benzofuran Glycinamides | "Turn-off" Fluorescence | Chemosensor for Fe³⁺ | Shows selective fluorescence response to Fe³⁺ ions. chemisgroup.us |

| Dibenzofuran α-Amino Acids | Enhanced Fluorescence | FRET Donors, Biological Probes | Rigid structure leads to improved fluorescent properties over natural amino acids. nih.gov |

Polymer Chemistry and Organic Electronic Materials

In polymer chemistry, benzofuran is a key monomer in the production of coumarone-indene resins. nih.govpharmaffiliates.com These thermoplastic polymers, derived from coal tar fractions containing benzofuran (coumarone) and indene (B144670), are known for their excellent resistance to corrosion and water, leading to their use in protective coatings, paints, varnishes, adhesives, and asphalt (B605645) floor tiles. nih.govchemicalbook.com

More advanced applications are found in the field of organic electronics. The planar, π-conjugated structure of benzofuran and its derivatives imparts semiconductor properties, making them suitable for use in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.gov Specifically, derivatives such as benzo acs.orgnih.govthieno[3,2-b]benzofuran (BTBF) and various dibenzofurans have been synthesized and utilized as high-performance hole-transporting materials (HTMs). bohrium.comrsc.orgmdpi.com These materials facilitate the efficient movement of positive charge carriers (holes) within the device, leading to improved efficiency, brightness, and operational lifetime in OLEDs and enhanced power conversion efficiency in perovskite solar cells. bohrium.comresearchgate.netnih.gov Research into benzofuran-containing polymers, including polyamides and polyesters, continues to explore their potential for creating thermally stable and electronically active materials. nih.gov

Role in Fragrance and Flavor Compound Development

The benzofuran scaffold is the basis for a number of important aroma compounds found in nature and used in the fragrance and flavor industry. While the parent compound, benzofuran, has a simple aromatic odor and is found in roasted coffee, its derivatives offer a wide spectrum of complex scents. thegoodscentscompany.com

Specific reduced benzofuran derivatives are highly valued in perfumery. For example, certain octahydro-benzofuran structures are known to possess desirable woody, green, spicy, and camphor-like notes, making them useful components in fragrance formulations for personal care products and air fresheners. google.com Patents also describe the use of compounds like 3-methyl-benzofuran-5-ol as novel fragrance materials. google.com

In the flavor sector, several aroma-active benzofuran derivatives are key character-impact compounds in well-known foods and beverages. Notable examples include:

Wine lactone , which imparts a characteristic sweet, coconut-like, woody aroma to white wines.

Linden ether , a key odorant in linden honey.

Dill ether , which contributes to the typical aroma of dill. researchgate.net

The synthesis of these and other aroma compounds often involves complex chemical pathways where a benzofuran precursor could be a strategic starting material. The ability to create these specific olfactory profiles makes benzofuran derivatives valuable tools for perfumers and flavorists.

Specialty Chemical Manufacturing and Industrial Applications

This compound is a prime example of a versatile chemical intermediate used in the manufacture of more complex, high-value specialty chemicals. Its utility stems from the acyl chloride functional group, which is highly reactive toward a wide range of nucleophiles, including alcohols, amines, and phenols. This allows for its use in acylation reactions to construct larger molecules with desired functionalities.

Numerous chemical suppliers list complex pharmaceutical intermediates and other research chemicals that incorporate the benzofuran-6-carbonyl moiety, demonstrating its role as a building block in multi-step syntheses. pharmaffiliates.comchemicalbook.com For example, it is a documented precursor in the synthesis of Lifitegrast, a therapeutic agent, showcasing its application in complex organic synthesis. tdcommons.org The precursor, Benzofuran-6-carboxylic acid, is also noted for its role as a versatile building block in organic synthesis. chemicalbook.com

On a larger industrial scale, the most significant application of the parent compound, benzofuran, is in the production of coumarone-indene resins. chemicalbook.comhaz-map.com Benzofuran is obtained from the fractional distillation of coal tar and is copolymerized with indene to produce these resins, which are valued for their chemical resistance and adhesive properties. nih.govgoogle.com They are widely used in the formulation of paints, varnishes, printing inks, and as binders in flooring materials. nih.gov

Q & A

Q. What are the recommended synthetic routes for Benzofuran-6-carbonyl chloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via chlorination of benzofuran-6-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:

- Temperature control : Reactions are often conducted under reflux (e.g., 60–80°C) to ensure complete conversion .

- Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the acyl chloride product .

- Catalysts : Lewis acids like AlCl₃ may enhance reactivity in Friedel-Crafts-type reactions, though this depends on substrate compatibility . Yield optimization requires rigorous removal of by-products (e.g., SO₂, HCl) via vacuum distillation or inert gas purging .

Q. How can researchers characterize this compound and confirm its structural integrity?

Standard analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify the benzofuran backbone and carbonyl chloride functional group.

- FT-IR : A strong C=O stretch near 1770–1820 cm⁻¹ and C-Cl stretch around 850 cm⁻¹ .

- Melting point analysis : Compare observed values with literature data (e.g., analogs like benzofuran-2-carbonyl chloride melt at 79–81°C) . Purity can be assessed via HPLC with UV detection (λ ≈ 254 nm) and validated against reference standards .

Q. What are the stability and storage requirements for this compound?

The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations:

Q. How is this compound utilized in medicinal chemistry research?

It serves as a key intermediate for synthesizing bioactive molecules, such as:

- Heterocyclic amides : Coupling with amines to form protease inhibitors or receptor ligands .

- Nanoparticle drug conjugates : Example: A 2019 patent used a benzofuran-6-carbonyl derivative in cisplatin nanoparticle formulations for targeted cancer therapy .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges in benzofuran carbonyl chloride reactions?

Competing reactivity at the carbonyl vs. furan ring requires:

- Protecting groups : Temporarily block reactive sites (e.g., using silyl ethers for hydroxyl groups) .

- Catalytic control : Transition-metal catalysts (e.g., Pd) direct cross-coupling reactions to specific positions . Computational modeling (DFT) can predict electron density distribution to guide synthetic design .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

Follow pharmacopeial guidelines (e.g., USP/EP) for method validation:

- Specificity : Ensure HPLC/GC peaks for impurities (e.g., unreacted carboxylic acid) are baseline-separated .

- Limit of detection (LOD) : Use spiked samples to establish thresholds for residual solvents or chlorinated by-products .

- Robustness : Test method performance under varied pH, temperature, and mobile-phase conditions .

Q. What experimental approaches address contradictory data on this compound’s reactivity?

Discrepancies in literature (e.g., conflicting melting points or reaction yields) may arise from:

Q. How to investigate the hydrolytic degradation mechanism of this compound under physiological conditions?

Methodological steps:

- Kinetic studies : Monitor hydrolysis rates via NMR or conductometric titration in buffered solutions (pH 7.4) .

- Isotopic labeling : Use deuterated water (D₂O) to track proton transfer steps .

- Mass spectrometry : Identify degradation products (e.g., benzofuran-6-carboxylic acid) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.